![molecular formula C15H9N3O2S B2991536 2-(4-Nitrophenyl)imidazo[2,1-b][1,3]benzothiazole CAS No. 17833-15-7](/img/structure/B2991536.png)

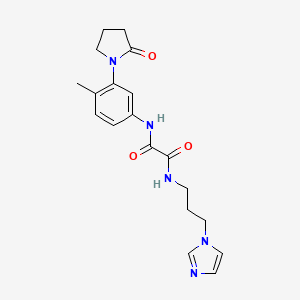

2-(4-Nitrophenyl)imidazo[2,1-b][1,3]benzothiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-Nitrophenyl)imidazo[2,1-b][1,3]benzothiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science

Wirkmechanismus

Target of Action

The primary targets of 2-(4-Nitrophenyl)imidazo[2,1-b][1,3]benzothiazole are Mycobacterium tuberculosis (Mtb) and human liver cancer Hep G2 cell line . These targets play a crucial role in the pathogenesis of tuberculosis and liver cancer, respectively .

Mode of Action

The compound interacts with its targets by inhibiting the growth of Mtb and inducing cell death in the Hep G2 cell line . The compound’s interaction with its targets leads to changes in the cellular processes of these organisms, resulting in their inhibition or death .

Biochemical Pathways

The compound affects the biochemical pathways associated with the survival and proliferation of Mtb and Hep G2 cells

Pharmacokinetics

The compound’s effectiveness against mtb and hep g2 cells suggests that it has sufficient bioavailability to reach its targets .

Result of Action

The compound’s action results in the inhibition of Mtb growth and the induction of cell death in the Hep G2 cell line . This leads to a decrease in the number of these organisms, thereby mitigating the diseases they cause .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the hypoxic nature of cancer cells can affect the effectiveness of radiation therapy . .

Biochemische Analyse

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules, leading to changes in their function

Cellular Effects

2-(4-Nitrophenyl)imidazo[2,1-b][1,3]benzothiazole has been shown to have significant effects on various types of cells and cellular processes . It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions allow the compound to exert its effects at the molecular level .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time . This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

It is known that this compound can interact with various enzymes or cofactors .

Transport and Distribution

It is believed that this compound interacts with various transporters or binding proteins .

Subcellular Localization

It is believed that this compound may be directed to specific compartments or organelles based on certain targeting signals or post-translational modifications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrophenyl)imidazo[2,1-b][1,3]benzothiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminobenzothiazole with 4-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction is often carried out under reflux conditions in a solvent such as ethanol or acetic acid, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as microwave-assisted synthesis, have been explored to improve the efficiency and sustainability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Nitrophenyl)imidazo[2,1-b][1,3]benzothiazole undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and electrophiles like halogens or nitronium ions for substitution reactions. Reaction conditions often involve the use of solvents such as ethanol, acetic acid, or dichloromethane, and may require heating or the use of catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 2-(4-aminophenyl)imidazo[2,1-b][1,3]benzothiazole, while halogenation can produce various halogenated derivatives .

Wissenschaftliche Forschungsanwendungen

2-(4-Nitrophenyl)imidazo[2,1-b][1,3]benzothiazole has a wide range of scientific research applications, including:

Medicinal Chemistry: The compound has shown potential as an anticancer agent, with studies indicating its ability to inhibit the growth of certain cancer cell lines.

Biological Probes: It is used as a probe in biological studies to investigate enzyme functions and receptor interactions.

Material Science: The compound’s unique electronic properties make it suitable for use in organic electronics and photonic devices.

Antimicrobial Agents: Research has demonstrated its efficacy against various microbial strains, making it a candidate for the development of new antimicrobial drugs.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(4-Methylphenyl)imidazo[2,1-b][1,3]benzothiazole

- 2-(4-Methoxyphenyl)imidazo[2,1-b][1,3]benzothiazole

- 2-(4-Chlorophenyl)imidazo[2,1-b][1,3]benzothiazole

Uniqueness

Compared to similar compounds, 2-(4-Nitrophenyl)imidazo[2,1-b][1,3]benzothiazole is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This functional group enhances the compound’s reactivity and potential for further chemical modifications, making it a versatile scaffold for the development of new drugs and materials .

Eigenschaften

IUPAC Name |

2-(4-nitrophenyl)imidazo[2,1-b][1,3]benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9N3O2S/c19-18(20)11-7-5-10(6-8-11)12-9-17-13-3-1-2-4-14(13)21-15(17)16-12/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHZHTMDQLGOMKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N3C=C(N=C3S2)C4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,4-dimethylphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2991455.png)

![(2-Fluoro-5-methylphenyl)-[[2-(methylsulfonylmethyl)-1,3-thiazol-4-yl]methyl]cyanamide](/img/structure/B2991456.png)

![4-(tert-butyl)-N-{4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]phenyl}benzenecarboxamide](/img/structure/B2991463.png)

![N-(3-chlorophenyl)-2-((2-oxo-1-(thiophen-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2991465.png)

![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(3,4-dimethylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2991466.png)

![4-[5-(4-Methoxyphenyl)furan-2-yl]-3,6-diphenylpyridazine](/img/structure/B2991467.png)

![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfanyl)propanamide](/img/structure/B2991471.png)